molecular formula C20H18NOP B3052143 Acetamide, 2-(triphenylphosphoranylidene)- CAS No. 38821-11-3

Acetamide, 2-(triphenylphosphoranylidene)-

Cat. No.: B3052143
CAS No.: 38821-11-3
M. Wt: 319.3 g/mol
InChI Key: NKFMHVSOHCEONZ-UHFFFAOYSA-N
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Description

Acetamide, 2-(triphenylphosphoranylidene)-: is an organic compound with the molecular formula C20H18NOP. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a triphenylphosphoranylidene group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with acetamide under specific conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for Acetamide, 2-(triphenylphosphoranylidene)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Activated manganese dioxide is commonly used.

    Reduction: Hydrogen gas or other reducing agents can be employed.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield different amines or hydrocarbons.

Scientific Research Applications

Acetamide, 2-(triphenylphosphoranylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-(triphenylphosphoranylidene)- involves its role as a reagent in organic synthesis. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This process is facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

  • (Triphenylphosphoranylidene)acetaldehyde
  • (Triphenylphosphoranylidene)acetonitrile
  • Ethyl (triphenylphosphoranylidene)acetate

Comparison: While all these compounds contain the triphenylphosphoranylidene group, Acetamide, 2-(triphenylphosphoranylidene)- is unique due to the presence of the acetamide moiety. This gives it distinct reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NOP/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMHVSOHCEONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192083
Record name Acetamide, 2-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38821-11-3
Record name 2-(Triphenylphosphoranylidene)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38821-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(triphenylphosphoranylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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